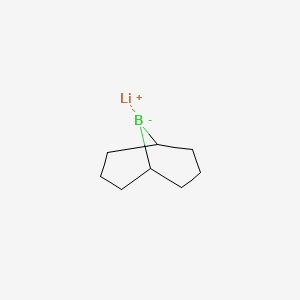

Lithium 9-BBN hydride solution

Description

Overview of Organoborane Chemistry in Reduction and Hydroboration

Organoborane chemistry, the study of organic compounds containing a carbon-boron bond, has become a cornerstone of modern synthetic organic chemistry. wikipedia.org A pivotal moment in this field was the discovery of the hydroboration reaction by Herbert C. Brown, a discovery that earned him the Nobel Prize in Chemistry. wikipedia.org This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, leading to the formation of an organoborane. wikipedia.org

Initially, the significance of a simple route to organoboranes was not widely recognized. thieme.de However, Brown and his collaborators diligently explored the chemistry of these compounds, revealing their immense synthetic potential. acs.orglibretexts.org Organoboranes can be transformed into a variety of functional groups, including alcohols, amines, and alkyl halides, with remarkable regio- and stereoselectivity. wikipedia.orgwikipedia.org

The hydroboration reaction typically proceeds in an anti-Markovnikov fashion, where the boron atom adds to the less substituted carbon of the double bond. wikipedia.orglibretexts.org The reaction is also stereospecifically syn, meaning the boron and hydrogen atoms add to the same face of the double bond. wikipedia.org This high degree of control is a key reason for the widespread use of hydroboration in complex molecule synthesis.

Beyond hydroboration, organoboranes are instrumental in reduction reactions. Diborane (B₂H₆), often used as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide (B99878) (DMS), is a powerful reducing agent. wikipedia.orglibretexts.org The development of sterically hindered organoboranes has allowed for even greater selectivity in reductions.

Evolution of Borohydride (B1222165) Reducing Agents in Synthetic Chemistry

The story of borohydride reducing agents began in the 1940s with the work of H. I. Schlesinger and H. C. Brown. acs.orgborates.today Their research, initially driven by wartime needs, led to the discovery of sodium borohydride (NaBH₄). acs.orgmasterorganicchemistry.com This compound proved to be a mild and selective reducing agent, capable of reducing aldehydes and ketones to alcohols without affecting less reactive functional groups like esters and amides. masterorganicchemistry.comnumberanalytics.com The discovery and subsequent declassification of this work in 1953 opened up new avenues in organic synthesis. masterorganicchemistry.com

Following the success of sodium borohydride, chemists began to explore modifications to fine-tune its reactivity. The development of lithium borohydride (LiBH₄) provided a more powerful reducing agent that is soluble in ethers. borates.today Further modifications involved changing the cation or replacing the hydrogen atoms on the borohydride anion with other groups. For instance, the introduction of electron-withdrawing groups, as in sodium cyanoborohydride (NaBH₃CN), results in a milder and more selective reagent. Conversely, electron-releasing groups, such as in triethylborohydride, create a more nucleophilic and powerful reducing agent. borates.today This systematic modification has led to a broad spectrum of borohydride reagents, each with its own unique reactivity profile, enabling chemists to achieve highly selective reductions in molecules with multiple functional groups. acs.org

Genesis and Significance of Lithium 9-Borabicyclo[3.3.1]nonane Hydride

Within the family of specialized borane (B79455) reagents, 9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, holds a prominent position. wikipedia.orgscispace.com It is prepared from the hydroboration of 1,5-cyclooctadiene (B75094). libretexts.org 9-BBN exists as a dimer and is valued for its thermal stability and high regioselectivity in hydroboration reactions, which is attributed to its rigid bicyclic structure. wikipedia.org

The hydride derivative, Lithium 9-borabicyclo[3.3.1]nonane hydride (Lithium 9-BBN hydride), is a highly useful reducing agent in organic synthesis. chemicalbook.com It is typically prepared by the reaction of 9-BBN with lithium hydride or by other methods involving organolithium reagents. google.com

The significance of Lithium 9-BBN hydride lies in its ability to act as a selective reducing agent. chemicalbook.comrushim.ru For example, it is used in the reduction of various functional groups and can exhibit high stereoselectivity in the reduction of ketones. google.comwikipedia.org Its bulky nature often directs the hydride attack from the less sterically hindered face of a molecule, leading to predictable and controlled outcomes. This reagent is part of the broader toolkit of hindered borohydrides, such as the Selectrides, which are designed for specific and delicate reduction tasks in the synthesis of complex organic molecules. rushim.ru

The development of reagents like Lithium 9-BBN hydride showcases the evolution of organoborane chemistry from broad-spectrum reducing agents to highly tailored tools for sophisticated chemical transformations. scispace.com

Interactive Data Tables

Table 1: Comparison of Common Borohydride Reducing Agents

| Reagent | Formula | Typical Reactivity | Common Applications |

| Sodium Borohydride | NaBH₄ | Mild; reduces aldehydes and ketones. masterorganicchemistry.comnumberanalytics.com | General reduction of aldehydes and ketones. numberanalytics.com |

| Lithium Borohydride | LiBH₄ | Stronger than NaBH₄; reduces esters. borates.today | Reduction of esters and lactones. |

| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective; stable in acid. | Reductive amination. |

| Lithium Triethylborohydride | LiB(C₂H₅)₃H | Powerful and sterically hindered. | Stereoselective reduction of ketones. |

| Lithium 9-BBN Hydride | C₈H₁₆BLi | Selective and sterically hindered. chemicalbook.com | Stereoselective reduction of ketones and other functional groups. researchgate.net |

Table 2: Properties of Lithium 9-BBN Hydride

| Property | Value |

| Chemical Formula | C₈H₁₆BLi aksci.com |

| Molecular Weight | ~128 g/mol aksci.com |

| Appearance | Typically used as a solution in THF. chemcd.com |

| CAS Number | 76448-08-3 chemicalbook.com |

| Application | Reducing agent in organic synthesis. chemicalbook.comchemcd.com |

Properties

InChI |

InChI=1S/C8H14B.Li/c1-3-7-5-2-6-8(4-1)9-7;/h7-8H,1-6H2;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFGNFDMTRLLBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-]1C2CCCC1CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455282 | |

| Record name | Lithium 9-BBN hydride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76448-08-3 | |

| Record name | Lithium 9-BBN hydride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Advanced Preparative Methodologies for Lithium 9 Borabicyclo 3.3.1 Nonane Hydride

Routes to 9-Borabicyclo[3.3.1]nonane (9-BBN) Precursors

The primary precursor to Li 9-BBNH is 9-borabicyclo[3.3.1]nonane, commonly known as 9-BBN. This dialkylborane is unique in its stability and selectivity. orgsyn.org

Synthesis of 9-BBN Dimer

9-BBN typically exists as a stable, crystalline dimer, [(C₈H₁₅B)₂], which can be handled in the air for brief periods, a unique characteristic among dialkylboranes. orgsyn.orgscispace.com The stability is attributed to the robust B-H-B bridge structure in the dimer. orgsyn.orgscispace.com

Alternative synthesis routes include the hydroboration of 1,5-cyclooctadiene (B75094) with a borane-tetrahydrofuran (B86392) complex (BH₃-THF), followed by thermal isomerization of the resulting dialkylborane mixture at 65°C. orgsyn.org

Table 1: Spectroscopic Data for 9-BBN Dimer

| Spectroscopic Technique | Solvent | Observed Signals (ppm or cm⁻¹) | Reference |

|---|---|---|---|

| ¹¹B NMR | C₆D₆ | δ 28 | researchgate.net |

| ¹³C NMR | C₆D₆ | δ 20.2 (br, C-1,5), 24.3 (C-3,7), 33.6 (C-2,4,6,8) | researchgate.net |

| ¹H NMR | C₆D₆ | δ 1.44–1.57 (m, 4H), 1.58–1.74 (m, 12H), 1.83–2.07 (m, 12H) | |

| IR Spectroscopy | 1560 cm⁻¹ (B-H-B bridge) | orgsyn.org |

Formation of B-R-9-BBN and B-X-9-BBN Derivatives

Derivatives of 9-BBN, where the boron-bound hydrogen is replaced by an alkyl group (B-R-9-BBN) or a heteroatom (B-X-9-BBN), are vital intermediates. B-R-9-BBN compounds are typically synthesized through the hydroboration of alkenes or alkynes with 9-BBN. This reaction exhibits remarkable regio-, chemo-, and stereoselectivity. scispace.com

B-X-9-BBN derivatives, such as B-methoxy-9-BBN, B-chloro-9-BBN, and B-hydroxy-9-BBN, are also synthetically important. For instance, methanolysis of 9-BBN provides a convenient route to B-methoxy-9-BBN. It is noteworthy that these B-X-9-BBN compounds, lacking the stabilizing B-H-B bridge, are often highly reactive towards oxygen and can be pyrophoric. scispace.com The reaction of 9-BBN with pyrazole (B372694) derivatives can also lead to various B-X-9-BBN compounds. soton.ac.uk

Generation of Lithium 9-Borabicyclo[3.3.1]nonane Hydride (Li 9-BBNH)

Li 9-BBNH, also known as lithium 9-boratabicyclo[3.3.1]nonane, is a powerful and selective reducing agent. It is typically prepared from 9-BBN and a lithium hydride source.

Direct Reaction of Lithium Hydride with 9-BBN Derivatives

The direct synthesis of Li 9-BBNH involves the reaction of 9-BBN with lithium hydride (LiH). Research has shown that at room temperature, lithium hydride does not readily react with 9-BBN. However, the formation of Li 9-BBNH can be achieved by refluxing a mixture of 9-BBN and LiH in tetrahydrofuran (B95107) (THF). In contrast, sodium and potassium hydrides react with 9-BBN under ambient conditions to form the corresponding sodium and potassium salts.

Characterization of Li 9-BBNH Purity by Advanced Spectroscopic Techniques

Confirming the purity and structure of Li 9-BBNH is essential for its effective use. Advanced spectroscopic techniques are employed for this characterization.

¹¹B NMR Spectroscopy: Boron-11 Nuclear Magnetic Resonance is a primary tool for characterizing organoboranes. The ¹¹B NMR spectrum of the 9-BBN dimer shows a characteristic signal around δ +28 ppm. researchgate.net Upon formation of the Li 9-BBNH "ate" complex, a significant shift in the boron resonance is expected. For example, the formation of a pseudo-square-pyramidal magnesium borohydride (B1222165) complex involving 9-BBN resulted in a broadened triplet resonance at δ -13.8 ppm in the ¹¹B NMR spectrum. nih.gov Another study involving a DABCO-BBN adduct showed a ¹¹B NMR signal at δ +2.4 ppm. rsc.org While specific data for Li 9-BBNH is not detailed in the provided context, a shift to a higher field (lower ppm value) is anticipated, indicating the formation of a four-coordinate borohydride species. One study involving lithium B-hexyl-9-boratabicyclo[3.3.1]nonane reported its successful characterization using ¹¹B-NMR. google.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for observing changes in B-H bonds. The 9-BBN dimer has a characteristic absorption at 1560 cm⁻¹ corresponding to the B-H-B bridging bonds. orgsyn.org In Li 9-BBNH, this bridge is absent, and new absorptions corresponding to the terminal B-H bonds of the borohydride anion would be expected. Studies on other metal borohydrides, like LiBH₄, have extensively used IR and Raman spectroscopy to characterize their vibrational modes. aip.orglinkam.co.uk

¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the carbon-hydrogen framework of the bicyclic structure, allowing for confirmation that the 9-borabicyclo[3.3.1]nonane skeleton remains intact during the transformation to the hydride complex.

X-ray Diffraction: For crystalline samples, X-ray diffraction can provide definitive structural information, including bond lengths and angles, confirming the geometry around the boron atom. nist.gov

Reactivity Profiles and Mechanistic Investigations of Lithium 9 Borabicyclo 3.3.1 Nonane Hydride

General Principles of Hydride Transfer from Boronate Anions

Hydride transfer is a fundamental process in organic chemistry, particularly in the reduction of various functional groups. rsc.org Boronate anions, which are tetracoordinate boron species, serve as effective hydride donors. The ability of a boronate anion to transfer a hydride ion (H⁻) is influenced by the electronic nature of the substituents on the boron atom. mdpi.com The transfer of a hydride from a boronate anion is a key step in the reduction of carbonyls to alcohols and imines to amines. rsc.org

The process can be conceptualized as the reverse of hydride abstraction by a borane (B79455). rsc.org In the case of boronate anions, the boron atom is electron-rich, making the attached hydride ions more nucleophilic and thus readily transferable to an electrophilic center, such as the carbon atom of a carbonyl group. nih.gov The introduction of electron-withdrawing groups to the boron atom can decrease the ability of the B-H bonds in the corresponding borohydride (B1222165) to transfer a hydride. mdpi.com Conversely, electron-donating groups enhance this ability.

This hydride transfer can occur through different mechanisms. In some cases, it involves the formation of an intermediate complex where the boronate anion coordinates to the substrate. nih.gov For instance, with Lewis acids, the B-H bonds can be activated, facilitating nucleophilic substitution. mdpi.com The mechanism can also involve a concerted process where the hydride is transferred directly to the electrophile. Computational studies have been employed to investigate these mechanisms, such as the borane-mediated hydride abstraction that leads to the formation of iminium hydridoborates. rsc.org

Chemoselectivity and Regioselectivity in Reductions Mediated by Li 9-BBNH

Lithium 9-borabicyclo[3.3.1]nonane hydride (Li 9-BBNH) is a selective reducing agent, demonstrating notable chemoselectivity and regioselectivity in its reactions. This selectivity arises from the steric hindrance and electronic properties of the 9-borabicyclo[3.3.1]nonane (9-BBN) moiety.

Li 9-BBNH can selectively reduce certain functional groups while leaving others intact. For example, it reduces esters to alcohols, but functional groups like acids, amides, nitriles, and halogenated derivatives are not affected under the same conditions. rushim.ru This makes it a valuable reagent for syntheses where specific functional groups need to be targeted. Ketones are observed to be reduced more rapidly than esters, allowing for the selective reduction of ketoesters. rushim.ru

In terms of regioselectivity, the bulky nature of the 9-BBN group plays a crucial role. For instance, in the reduction of epoxides, Li 9,9-di-n-butyl-9-borabicyclo[3.3.1]nonanate, a related reagent, shows 'reversed' regioselectivity with aromatic epoxides, attacking the most sterically hindered position, while aliphatic epoxides are reduced at the least hindered site. rsc.org The hydroboration of alkenes with 9-BBN, a precursor to Li 9-BBNH, exhibits "anti-Markovnikov" regioselectivity, where the boron adds to the less substituted carbon of the double bond. masterorganicchemistry.com

Substrate-Specific Reduction Studies

Li 9-BBNH is an effective reagent for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. google.com The reaction is generally rapid and proceeds with high yield. google.com The steric bulk of the 9-BBN moiety can lead to high stereoselectivity in the reduction of cyclic ketones.

| Substrate | Reagent | Product | Yield (%) | Reference |

| Benzaldehyde | B-Alkyl-9-BBN | Benzyl alcohol | High | researchgate.net |

| 2-Heptanone | 9-BBN | 2-Heptanol | High | google.com |

| Camphor | 9-BBN | Isoborneol | High | google.com |

| 4-t-Butylcyclohexanone | Hypervalent silicon hydride | 4-t-Butylcyclohexanol | 94:6 (trans:cis) | researchgate.net |

This table presents data for related borane reagents to illustrate the general reactivity towards aldehydes and ketones.

A significant application of Li 9-BBNH is the reduction of carboxylic acids to aldehydes. researchgate.netresearchgate.netresearchgate.net This transformation is achieved by first converting the carboxylic acid to an acyloxy-9-borabicyclo[3.3.1]nonane intermediate. Subsequent treatment with Li 9-BBNH at room temperature yields the corresponding aldehyde in high yields. researchgate.netresearchgate.netresearchgate.net This method is chemoselective and tolerates functional groups such as halides, esters, nitriles, olefins, and even ketones. orgsyn.org

| Carboxylic Acid | Product Aldehyde | Yield (%) |

| Benzoic Acid | Benzaldehyde | 85 |

| p-Chlorobenzoic Acid | p-Chlorobenzaldehyde | 92 |

| Octanoic Acid | Octanal | 88 |

| Cyclohexanecarboxylic Acid | Cyclohexanecarboxaldehyde | 90 |

Data compiled from studies on the one-pot conversion of carboxylic acids to aldehydes using Li 9-BBNH. researchgate.netresearchgate.net

Li 9-BBNH reduces esters to primary alcohols and lactones to diols. rushim.ru This reduction is generally slower than the reduction of ketones. rushim.ru While esters are reduced, other functional groups such as carboxylic acids, amides, and nitriles often remain unaffected under the same conditions. rushim.ru Lithium borohydride, a related reagent, is also commonly used for the selective reduction of esters and lactones to alcohols in the presence of carboxylic acids and tertiary amides. harvard.edu The reactivity of these hydride reagents is influenced by the solvent, with ethers like tetrahydrofuran (B95107) (THF) being common choices. rushim.ruharvard.edu

The reduction of lactams, which are cyclic amides, has also been studied. While Li 9-BBNH is used, 9-BBN itself can chemoselectively reduce lactams in the presence of esters. semanticscholar.orgorganic-chemistry.org

| Substrate | Reagent | Product | Conditions | Reference |

| Ethyl caproate | 9-BBN | 1-Hexanol | Refluxing Toluene | google.com |

| Methyl benzoate | NaBH4-ZrCl4 | Benzyl alcohol | THF | rushim.ru |

| Various Esters | Li 9-BBNH | Alcohols | THF | rushim.ru |

| Various Lactones | Li 9-BBNH | Diols | THF | rushim.ru |

| N-Alkyl lactams | 9-BBN | Cyclic amines | Refluxing THF | semanticscholar.orgorganic-chemistry.org |

This table includes data for 9-BBN and related borohydrides to provide context for ester and lactone reduction.

Reduction of Carbonyl Compounds

Tertiary Amides and Lactams to Amines or Alcohols

Lithium 9-borabicyclo[3.3.1]nonane hydride (Li 9-BBNH) demonstrates notable versatility in the reduction of tertiary amides and lactams, offering pathways to either the corresponding amines or alcohols depending on the reaction conditions and the nature of the substrate. The reduction of tertiary amides with Li 9-BBNH can be controlled to yield different products. For instance, while some dialkylboranes reduce tertiary amides to aldehydes, the use of two equivalents of 9-borabicyclo[3.3.1]nonane (9-BBN) can achieve complete reduction to the corresponding tertiary amines. acs.orgresearchgate.net

In the case of N-alkyl lactams, reduction with 9-BBN is a chemoselective process that yields the corresponding cyclic amines. semanticscholar.org This method is particularly advantageous as it allows for the reduction of a lactam in the presence of other functional groups, such as esters. semanticscholar.orgorganic-chemistry.org Typically, these reductions require about 2.2 molar equivalents of 9-BBN and are completed within a few hours in refluxing tetrahydrofuran (THF). semanticscholar.org The chemoselectivity of 9-BBN contrasts with more powerful reducing agents like lithium aluminum hydride (LiAlH4), which would reduce both the lactam and the ester. semanticscholar.orgorganic-chemistry.org

The outcome of the reduction of tertiary amides can also be influenced by the choice of the borane reagent. While 9-BBN tends to produce amines, other sterically hindered dialkylboranes can lead to the formation of aldehydes. acs.org Lithium aminoborohydrides, a related class of reagents, are also effective for the reduction of tertiary amides and lactams, often providing the corresponding amines. semanticscholar.orgacsgcipr.org However, unlike Li 9-BBNH, these reagents can sometimes be used to selectively reduce an ester in the presence of a lactam at lower temperatures. semanticscholar.org

| Substrate Type | Reagent | Key Condition | Product | Citation |

| Tertiary Amide | 9-BBN (2 equiv.) | - | Tertiary Amine | acs.orgresearchgate.net |

| N-Alkyl Lactam | 9-BBN (2.2 equiv.) | Refluxing THF | Cyclic Amine | semanticscholar.org |

| Tertiary Amide | Sterically Hindered Dialkylborane | - | Aldehyde | acs.org |

| N-Alkyl Lactam | Lithium Aminoborohydride | Elevated Temperature | Cyclic Amine | semanticscholar.org |

Reduction of Nitrogen-Containing Functional Groups

Lithium 9-BBN hydride is an effective reagent for the reduction of nitriles. Aromatic nitriles are readily reduced to the corresponding primary amines. researchgate.net The reduction of benzonitrile (B105546) to the amine stage, for instance, is typically complete within 12 hours. researchgate.net In contrast, aliphatic nitriles, such as capronitrile, undergo reduction much more sluggishly under similar conditions. researchgate.net This difference in reactivity allows for the potential chemoselective reduction of aromatic nitriles in the presence of their aliphatic counterparts.

Other borohydride-based reagents also exhibit interesting selectivities. For example, potassium 9-sec-amyl-9-boratabicyclo[3.3.1]nonane has been used for the chemoselective reduction of aromatic nitriles to aldehydes, leaving aliphatic nitriles intact. tandfonline.com Similarly, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride can reduce a wide variety of both aromatic and aliphatic nitriles to primary amines in excellent yields. nih.govorganic-chemistry.org The reactivity with this system is influenced by substituents on the aromatic ring, with electron-withdrawing groups accelerating the reduction. nih.gov

| Substrate | Reagent | Condition | Product | Yield | Citation |

| Benzonitrile | Li 9-BBNH | 12 h | Amine | - | researchgate.net |

| Capronitrile | Li 9-BBNH | - | Slow reduction | - | researchgate.net |

| Aromatic Nitriles | Potassium 9-sec-amyl-9-boratabicyclo[3.3.1]nonane | - | Aldehyde | 60-98% | tandfonline.comresearchgate.net |

| 2,4-Dichlorobenzonitrile | Diisopropylaminoborane/cat. LiBH4 | 5 h, 25 °C | 2,4-Dichlorobenzylamine | 99% | nih.gov |

| 4-Methoxybenzonitrile | Diisopropylaminoborane/cat. LiBH4 | Refluxing THF | 4-Methoxybenzylamine | 80% | nih.gov |

| Benzyl cyanide | Diisopropylaminoborane/cat. LiBH4 | - | Phenethylamine | 83% | nih.gov |

The reduction of azides to primary amines is a fundamental transformation in organic synthesis. While specific data on the use of Lithium 9-BBN hydride for this purpose is not extensively detailed in the provided context, other borohydride reagents are known to be effective. For instance, borohydride exchange resin has been shown to be an excellent chemoselective reducing agent for azides in the presence of various other functional groups. researchgate.net Lithium aluminum hydride is also a powerful reagent for the reduction of azides to amines. mpgpgcollegehardoi.in

Aromatic and Aliphatic Nitriles

Reduction of Alkyl Tosylates and Halides

Lithium 9-BBN hydride is a potent reagent for the reduction of alkyl tosylates and halides. researchgate.net Tosylates are reported to be reduced rapidly. researchgate.net While Li 9-BBNH is effective, other borohydrides like lithium triethylborohydride are also exceptionally powerful nucleophiles for displacement reactions of alkyl halides and tosylates, often proceeding with an inversion of configuration. rushim.ru The dehalogenation of alkyl halides can also be achieved with various other reagents, including lithium di(n-butyl)-9-BBN. google.comgoogleapis.comgoogle.com

| Substrate Type | Reagent | Observation | Citation |

| Alkyl Tosylates | Li 9-BBNH | Rapid reduction | researchgate.net |

| Alkyl Halides | Lithium Triethylborohydride | Powerful nucleophilic displacement | rushim.ru |

| Alkyl Halides | Lithium di(n-butyl)-9-BBN | Dehalogenation | google.comgoogleapis.comgoogle.com |

Reduction of Epoxides

Lithium 9-BBN hydride readily reduces epoxides. researchgate.net The ring-opening of epoxides is a common reaction for hydride reagents. The reaction typically proceeds via an SN2 mechanism, where the hydride attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This results in the formation of the corresponding alcohol. mpgpgcollegehardoi.in For unsymmetrical epoxides, this regioselectivity leads to the formation of the less substituted alcohol. acs.org Other powerful hydride reagents like lithium triethylborohydride also react with epoxides at the least sterically hindered site. rushim.ru Acid-catalyzed ring-opening, in contrast, often leads to attack at the more substituted carbon. libretexts.org

| Substrate Type | Reagent | Key Feature | Product | Citation |

| Epoxides | Li 9-BBNH | Readily reduced | Alcohol | researchgate.net |

| Unsymmetrical Epoxides | Hydride reagents | Attack at least hindered carbon (SN2) | Less substituted alcohol | libretexts.orgmasterorganicchemistry.comacs.org |

| Epoxides | Lithium Triethylborohydride | Attack at least hindered site | Alcohol | rushim.ru |

Mechanistic Pathways of Li 9-BBNH Reductions

The mechanistic pathways of reductions involving borohydride reagents, including Li 9-BBNH, generally involve the transfer of a hydride ion (H⁻) from the boron center to an electrophilic carbon atom of the functional group being reduced.

In the reduction of carbonyl compounds like those in amides and lactams, the reaction likely initiates with the coordination of the boron atom to the carbonyl oxygen. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a hydride ion from the same or another borohydride molecule. chemistrysteps.com For the complete reduction of a tertiary amide to an amine, a plausible mechanism involves an initial addition to the carbonyl, followed by the formation of a boronic ester intermediate. A second hydride addition then displaces a B-O species to yield the amine. chemistrysteps.com

For the reduction of nitriles, the process is thought to involve the hydroboration of the carbon-nitrogen triple bond. nih.gov This leads to an N-borylimine intermediate, which can then undergo a second hydroboration to form an N,N-diborylamine. Subsequent hydrolysis or workup then liberates the primary amine. nih.gov

In the case of epoxide reduction, the mechanism is typically an S_N2-type ring-opening. The hydride ion acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. libretexts.orgmasterorganicchemistry.com This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The driving force for the reaction is the relief of ring strain in the three-membered epoxide ring. masterorganicchemistry.com The regioselectivity of the attack is primarily governed by steric factors, with the hydride preferentially attacking the less substituted carbon atom. libretexts.orgmasterorganicchemistry.com

The reduction of alkyl halides and tosylates by Li 9-BBNH and related borohydrides is also believed to proceed through an S_N2 mechanism. The hydride ion displaces the halide or tosylate leaving group, resulting in the formation of the corresponding alkane. rushim.ru

Role of Lewis Acidic Boron in Substrate Activation and Hydride Transfer

The reactivity of lithium 9-borabicyclo[3.3.1]nonane hydride, often in the form of its ate complex, is fundamentally governed by the Lewis acidic nature of the boron center within the 9-borabicyclo[3.3.1]nonane (9-BBN) framework. This electron-deficient boron atom plays a crucial role in the initial activation of a substrate, preparing it for the subsequent hydride transfer. The process typically involves the coordination of the Lewis acidic boron to a Lewis basic site on the substrate molecule, such as the oxygen of a carbonyl group or a halogen atom.

This interaction polarizes the substrate, enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack by the hydride. For instance, in systems where a 9-BBN moiety is tethered into the secondary coordination sphere of a metal complex, it can polarize bonds like a Ni-N imido bond, thereby influencing unique C-H activation pathways. umich.edunih.gov Studies have shown that the 9-BBN group provides moderate Lewis acidity, which is sufficient to facilitate reversible borane-substrate bond formation and enable unique reactivity. nih.gov

Mechanistic investigations into borane-catalyzed reactions reveal that the activation step is critical. In the coupling of alkyl fluorides, for example, the monomeric H-B-9-BBN, formed from the dissociation of its dimer, coordinates to the fluorine atom. mdpi.com This interaction facilitates the extraction of the fluoride, generating a carbocation intermediate and a fluoroborohydride. mdpi.com This activation via the Lewis acidic boron is the key initial step that enables the subsequent hydride transfer or other coupling reactions. Similarly, in the trans-hydroboration of alkynes mediated by borenium cations derived from 9-BBN, the reaction proceeds through the activation of the alkyne by the boron electrophile, followed by the transfer of a hydride to the opposite face of the activated alkyne.

The strategic use of 9-BBN as a Lewis acid has been extended to complex molecular architectures. Ligand platforms featuring appended 9-BBN units have been designed to capture and activate substrates, where the Lewis acidic boranes facilitate selective binding and subsequent transformations, including hydride transfer. umich.edu

Concerted vs. Stepwise Hydride Transfer Mechanisms

Further evidence for stepwise pathways comes from mechanistic studies of borane-catalyzed reactions. The BCF-catalyzed coupling of alkyl fluorides with arenes involves the initial formation of a carbocation and a fluoroborohydride after the Lewis acidic 9-BBN coordinates to the substrate. mdpi.com The subsequent step involves hydride transfer from the borohydride to the carbocation. mdpi.com This clear separation of substrate activation and hydride delivery into distinct steps defines a stepwise mechanism. Similarly, the trans-hydroboration of alkynes with borenium catalysts involves the formation of a vinyl cation intermediate, which is then quenched by a hydride transfer, again indicating a stepwise process.

While direct evidence for the hydride transfer step from the lithium 9-BBN ate complex itself is less detailed, the broader context of borane reactivity strongly supports stepwise pathways, particularly in reactions where the Lewis acidic boron center first coordinates to and activates the substrate. In the reduction of ketones, it has been proposed that the transfer of the first hydride from a borohydride is the rate-determining step, with subsequent reductions occurring more rapidly. cdnsciencepub.com

Influence of Steric and Electronic Factors on Reactivity and Selectivity

The reactivity and, most notably, the selectivity of lithium 9-BBN hydride and its parent borane are profoundly influenced by a combination of steric and electronic factors. The 9-borabicyclo[3.3.1]nonane moiety is characterized by a rigid, bulky bicyclic structure which imparts exceptional steric hindrance.

Steric Effects: This steric bulk is the primary reason for the high regioselectivity observed in hydroboration reactions. wikipedia.org The borane preferentially adds to the less sterically hindered carbon atom of an alkene, leading to anti-Markovnikov products with very high selectivity. scielo.org.bo The structural rigidity and bulk of the 9-BBN group allow for greater selectivity in distinguishing between different positions on a substrate compared to other trialkylboranes or even less hindered dialkylboranes like disiamylborane. rsc.org This high degree of steric control is a hallmark of 9-BBN chemistry. scielo.org.bosoton.ac.uk

| Alkene | Diborane (% Selectivity) | 9-BBN (% Selectivity) |

|---|---|---|

| 1-Hexene | 94 | 99.9 |

| Styrene | 80 | 98.5 |

| 4-Methyl-2-pentene | 57 | 99.8 |

Electronic Effects: Alongside steric factors, electronic effects play a crucial role. The B-H bond in boranes has a dipole with partial negative charge on the hydrogen (hydridic character) and partial positive charge on the boron. umich.edu In the transition state of hydroboration, the electrophilic boron atom adds to the carbon that is less substituted, while the hydride forms a bond with the more substituted carbon, which can better stabilize the developing partial positive charge. umich.edu

The Lewis acidity of the borane, an electronic property, also dictates reactivity. In catalyzed dehydrocoupling reactions, the facility of the reaction is a function of the Lewis acidity of the borane substrate. researchgate.net More Lewis acidic boranes can lead to different reaction rates. For example, in the dehydrocoupling of N-methylaniline, the turnover frequency (TOF) is significantly different when using the less Lewis acidic HBpin compared to the more acidic 9-BBN. researchgate.net Furthermore, the electronic character of substituents on related aluminum borohydride complexes has been shown to influence the dissociation of the borane, which in turn affects the complex's ability to act as a reductant. researchgate.net In some cases, the inductive effect of a substituent on the substrate can override steric influences, dictating the regiochemistry of the hydroboration. uwo.ca

| Borane | Turnover Frequency (h⁻¹) |

|---|---|

| HBpin | 9935 |

| 9-BBN | 26.4 |

Computational and Theoretical Studies of Hydride Transfer in Borate (B1201080) Complexes

Computational and theoretical studies have become indispensable tools for elucidating the intricate details of hydride transfer mechanisms in borate complexes. These studies, often employing methods like Density Functional Theory (DFT), provide insights into reaction pathways, transition state structures, and thermodynamic properties that are difficult to obtain through experimental means alone. acs.orgresearchgate.netnih.gov

Theoretical models have been developed to understand the mechanism and diastereoselectivity of borohydride reductions. For instance, ab initio Car-Parrinello molecular dynamics simulations have been used to study sodium borohydride in solution, suggesting that the reductant exists as a contact ion pair with the cation. acs.orgresearchgate.netnih.gov This insight led to new transition state models that incorporate the complexation of the carbonyl oxygen with the cation, which successfully predicted diastereoselectivity in agreement with experimental data. acs.orgnih.gov

DFT calculations are also used to map out potential energy surfaces for entire reaction pathways. In the hydrolysis of sodium borohydride, calculations have identified the likely elementary reaction steps, confirmed the existence of various hydroxyborate intermediates, and computed the corresponding energy barriers. pitt.edu Such studies can reveal that the concept of a single rate-limiting step may not apply, as multiple steps can have similar energy barriers. pitt.edu

Furthermore, computational chemistry provides quantitative data on the intrinsic properties of these hydride reagents. The hydride donor abilities (hydricity) of various main group hydrides, including boranes, have been calculated, providing a thermodynamic scale to predict the favorability of a hydride transfer reaction. researchgate.net Theoretical studies on alkaline-earth-catalyzed dehydrocoupling of amines and boranes have elucidated the mechanism, showing it involves σ-bond metathesis followed by hydride transfer, with dehydrogenation being the rate-determining step. researchgate.net These computational results are crucial for rational catalyst design and for understanding the fundamental principles that govern the reactivity of borate complexes like lithium 9-BBN hydride.

Advanced Applications of Lithium 9 Borabicyclo 3.3.1 Nonane Hydride and Its Derivatives in Organic Synthesis

Asymmetric Synthesis and Chiral Induction

The quest for enantiomerically pure compounds has driven the development of a plethora of chiral reagents. Lithium 9-BBN hydride derivatives have proven to be highly effective in inducing chirality, particularly in the reduction of prochiral ketones to optically active alcohols.

Development of Chiral Lithium 9-BBN Hydride Reagents (e.g., Lithium B-isopinocampheyl-9-BBN Hydride)

A significant breakthrough in asymmetric reduction was the development of chiral trialkylborohydrides. nih.gov A prominent example is Lithium B-isopinocampheyl-9-borabicyclo[3.3.1]nonyl hydride, commercially known as Alpine-Hydride®. mdma.ch This reagent is synthesized by the hydroboration of α-pinene with 9-BBN, followed by treatment with a lithium hydride source. mdma.chjsc-aviabor.com The chirality of the isopinocampheyl moiety, derived from the readily available chiral pool of α-pinene, is transferred during the reduction process, enabling the synthesis of chiral alcohols. wikipedia.org The general structure of this class of reagents involves a lithium cation associated with a borohydride (B1222165) in which one of the hydrides is replaced by a chiral organic group attached to the 9-BBN framework. lookchem.com The steric bulk and defined stereochemistry of the isopinocampheyl group play a crucial role in the enantiofacial differentiation of the substrate.

Enantioselective Reduction of Ketones to Optically Active Alcohols

Chiral Lithium 9-BBN hydride reagents, most notably Alpine-Hydride®, are highly effective for the enantioselective reduction of a wide range of prochiral ketones to their corresponding optically active secondary alcohols. nih.govwikipedia.org The reaction generally proceeds with a high degree of enantioselectivity, particularly for ketones where one substituent is significantly larger than the other, such as aryl alkyl ketones or alkynyl ketones. wikipedia.org For instance, the reduction of acetophenone (B1666503) using S-Alpine-Hydride® yields (R)-1-phenylethanol with high enantiomeric excess (ee). The predictability of the stereochemical outcome is a key advantage of these reagents. The hydride is delivered to the carbonyl group from the less sterically hindered face of the reagent-substrate complex.

| Ketone Substrate | Chiral Reagent | Product Alcohol | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Acetophenone | S-Alpine-Hydride® | (R)-1-Phenylethanol | 99 | nih.gov |

| 1-Naphthyl methyl ketone | S-Alpine-Hydride® | (R)-1-(1-Naphthyl)ethanol | 98 | mdma.ch |

| 2-Acetylpyridine | S-Alpine-Hydride® | (R)-1-(2-Pyridyl)ethanol | 95 | mdma.ch |

| 3-Methyl-2-butanone | S-Alpine-Hydride® | (R)-3-Methyl-2-butanol | 85 | mdma.ch |

| 2,2,2-Trifluoroacetophenone | S-Alpine-Hydride® | (R)-2,2,2-Trifluoro-1-phenylethanol | 82 | nih.gov |

Optimization of Enantioselectivity via Reagent Modification

The enantioselectivity of reductions using Lithium 9-BBN hydride derivatives can be further optimized by modifying the structure of the chiral auxiliary. Research has shown that altering the steric and electronic properties of the chiral ligand attached to the boron atom can have a significant impact on the enantiomeric excess of the product alcohol. For example, new catalytic enantioselective reduction systems have been prepared from various aminoalcohols and dialkylboranes. umb.edu One such system, derived from (S)-α,α-diphenylpyrrolidinemethanol and 9-BBN, has shown great promise in the reduction of prochiral aralkyl ketones, achieving enantioselectivities ranging from 82% to 99.2%. umb.edu This catalyst is particularly effective for more sterically hindered and substituted aralkyl ketones. umb.edu Modifications to the reaction conditions, such as the choice of the borane (B79455) reducing agent (e.g., BH3·THF vs. BH3·SMe2), can also influence the enantioselectivity. umb.edu

Hydroboration Reactions Beyond Simple Alkene/Alkyne Additions

The utility of 9-BBN and its derivatives extends beyond simple hydroboration of unfunctionalized alkenes and alkynes. Their unique steric and electronic properties allow for highly regio- and stereoselective transformations of more complex substrates, as well as enabling catalytic processes.

Regio- and Stereoselective Hydroboration with 9-BBN and its Derivatives

9-BBN is a highly regioselective hydroborating agent, with the boron atom preferentially adding to the less sterically hindered carbon of a double or triple bond. pearson.comperiodicchemistry.commasterorganicchemistry.com This anti-Markovnikov selectivity is significantly enhanced with the bulky 9-BBN compared to less hindered boranes. masterorganicchemistry.com For example, in the hydroboration of 1-hexene, 9-BBN provides the terminal alcohol after oxidation with a selectivity of over 99:1. masterorganicchemistry.com

The stereoselectivity of 9-BBN is also noteworthy. The hydroboration reaction proceeds via a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com This is particularly useful in the hydroboration of cyclic alkenes, where the stereochemical outcome can be controlled. For instance, the hydroboration of 1-methylcyclohexene with 9-BBN followed by oxidation yields exclusively trans-2-methylcyclohexanol. chemrxiv.org

Furthermore, 9-BBN can be used for the hydroboration of functionalized alkenes, where directing effects of substituents can influence the regioselectivity. In the hydroboration of allylic and homoallylic systems, the interplay of steric and electronic factors, as well as potential chelation control, can lead to high levels of diastereoselectivity.

Catalytic Hydroboration Involving Lithium-Boron Species

Recent advancements have focused on the development of catalytic hydroboration reactions, which offer advantages in terms of atom economy and sustainability. Lithium-containing species have emerged as effective catalysts in these transformations. For instance, simple and commercially available lithium compounds like n-butyllithium (n-BuLi) have been shown to catalyze the hydroboration of aldehydes, ketones, imines, and alkynes with pinacolborane (HBpin). acs.orgorganic-chemistry.orgrsc.org These reactions often proceed rapidly under mild conditions with low catalyst loading. acs.org

The mechanism of these lithium-catalyzed hydroborations is thought to involve the in situ formation of a more reactive boron species. acs.org For example, n-BuLi can react with HBpin to generate a lithium borate (B1201080) intermediate, which then facilitates the hydroboration of the substrate. nih.gov DFT calculations have been used to elucidate plausible reaction pathways, often involving the formation of a hydridoborate intermediate. nih.gov

Lithium aminoborohydrides (LABs) represent another class of lithium-boron species that have been explored in hydroboration chemistry. nih.govacs.orgacs.orgcapes.gov.brgoogle.com While aminoboranes themselves are generally not hydroborating agents, monomeric aminoboranes, which can be generated from LABs, can participate in the reduction of various functional groups in the presence of a catalytic amount of a lithium borohydride. nih.govacs.org Pyrrolylborane, derived from pyrrole (B145914) and borane, has been shown to monohydroborate both alkenes and alkynes. nih.govacs.org The development of these catalytic systems using earth-abundant and inexpensive lithium salts and organolithium reagents represents a significant step towards more sustainable chemical synthesis. nih.govrsc.orgncl.res.inbohrium.com

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Derivatives of 9-borabicyclo[3.3.1]nonane (9-BBN) have emerged as powerful reagents in this field, particularly in cross-coupling reactions and rearrangements involving "ate" complexes.

Suzuki-Miyaura Cross-Coupling with 9-BBN Derived Organoboranes

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a versatile method for creating C-C bonds. nih.govconsensus.app The use of 9-BBN derivatives in this reaction offers distinct advantages in terms of stability, selectivity, and functional group tolerance. uwindsor.caresearchgate.net

B-Alkyl-9-BBN derivatives, readily prepared through the hydroboration of alkenes, are highly effective coupling partners in Suzuki-Miyaura reactions. sigmaaldrich.comorgsyn.org This two-step hydroboration/cross-coupling sequence provides a powerful method for joining alkyl and alkenyl or aryl groups. rsc.org A key advantage of using the 9-BBN scaffold is that the alkyl group is selectively transferred in the palladium-catalyzed cycle. uwindsor.ca This high selectivity is attributed to the structural rigidity and steric bulk of the 9-BBN moiety. rsc.org

Mechanistic studies have shown that the transmetalation step, the transfer of the alkyl group from boron to palladium, proceeds with retention of configuration at the carbon atom. acs.orgacs.org This stereospecificity is crucial for the synthesis of complex molecules with defined stereochemistry. The reaction is influenced by the base, which plays multiple roles, including the formation of a reactive boronate species, [HO(R)-9-BBN]⁻. acs.org

Table 1: Comparison of Reaction Parameters for B-Alkyl-9-BBN Coupling

| Parameter | Description | Finding |

| Borane Reagent | The organoboron compound used in the coupling. | B-alkyl-9-BBN derivatives show excellent reactivity and selectivity. uwindsor.ca |

| Catalyst | The palladium complex that facilitates the reaction. | PdCl₂(dppf) is a commonly used and effective catalyst. sigmaaldrich.comorgsyn.org |

| Base | Activates the organoboron species for transmetalation. | Aqueous sodium hydroxide (B78521) or potassium phosphate (B84403) are effective. sigmaaldrich.comorgsyn.org |

| Solvent | The medium in which the reaction is conducted. | Tetrahydrofuran (B95107) (THF) is a common solvent for these reactions. sigmaaldrich.com |

| Stereochemistry | The three-dimensional arrangement of atoms in the product. | Transmetalation occurs with retention of stereochemistry. acs.orgacs.org |

A significant advancement in Suzuki-Miyaura chemistry is the "9-MeO-9-BBN variant". researchgate.netrsc.org This approach involves the reaction of 9-methoxy-9-borabicyclo[3.3.1]nonane (9-MeO-9-BBN) with a polar organometallic reagent (R-M). researchgate.netrsc.org This in-situ formation of the reactive borinate complex bypasses the need for an external base, which can be detrimental to sensitive functional groups. researchgate.netresearchgate.net

This base-free method has expanded the scope of the Suzuki-Miyaura coupling to include a wider range of coupling partners, such as alkynyl, methyl, and other alkyl groups that were previously challenging to couple. nih.govresearchgate.net The 9-MeO-9-BBN acts as a shuttle for the organic group, and it has been demonstrated that the reaction can even be made catalytic with respect to the boron reagent. rsc.orgresearchgate.net The methoxy (B1213986) group on the boron atom enhances its electrophilicity, which facilitates the crucial transmetalation step.

Table 2: Key Features of the 9-MeO-9-BBN Variant

| Feature | Description | Reference |

| Base-Free Conditions | The reaction proceeds without the addition of an external base. | researchgate.netrsc.org |

| Expanded Scope | Allows for the coupling of previously difficult substrates. | nih.govresearchgate.net |

| In-situ Borinate Formation | The reactive boronate is generated directly in the reaction mixture. | researchgate.netrsc.org |

| Catalytic Boron Potential | The boron reagent can be used in sub-stoichiometric amounts. | rsc.orgresearchgate.net |

The reliability and selectivity of Suzuki-Miyaura couplings involving 9-BBN derivatives have made them invaluable tools in the synthesis of complex natural products and other biologically active molecules. orgsyn.orgcaltech.edu The ability to form C(sp²)-C(sp³) bonds with high stereochemical control is particularly important in this context.

For instance, the hydroboration-cross-coupling sequence has been employed in the synthesis of the marine natural product cylindrocyclophane F. caltech.edu Furthermore, the "9-MeO-9-BBN variant" was instrumental in the total synthesis of mycolactones A/B, where the mild, base-free conditions were crucial for preserving a sensitive lactone functionality. rsc.org These examples highlight the power of 9-BBN-mediated cross-coupling reactions to construct intricate molecular architectures that would be difficult to access through other methods. smolecule.com

The "9-MeO-9-BBN Variant" in Cross-Coupling[2],[26],

Rearrangements of Lithium Dialkyl-9-Borabicyclo[3.3.1]nonane "Ate" Complexes

Lithium "ate" complexes, formed by the addition of an alkyllithium reagent to a B-alkyl-9-BBN, can undergo a facile rearrangement. acs.orgacs.org This process involves the transfer of a hydride from a bridgehead position of the 9-BBN framework to a suitable acceptor, leading to the formation of a cis-bicyclo[3.3.0]oct-1-yldialkylborane. acs.org This rearrangement provides a novel and efficient route to the cis-bicyclo[3.3.0]octane ring system, a structural motif found in various natural products. acs.org

The reaction is initiated by the reduction of an organic substrate, such as an aldehyde, ketone, or alkyl halide, by the "ate" complex. acs.org This hydride transfer is followed by or occurs simultaneously with the migration of a bridge bond from the boron to a carbon atom, resulting in the rearranged borane. acs.org The resulting organoborane can then be further functionalized, for example, through oxidation to an alcohol or by participating in other carbon-carbon bond-forming reactions. acs.org

Polymer Chemistry Applications

The unique reactivity of 9-BBN and its derivatives also extends to the field of polymer chemistry. They have been utilized both as reagents for polymer modification and as components of catalytic systems for polymerization.

An immobilized version of 9-BBN has been developed by attaching 1,5-cyclooctadiene (B75094) to a polymer support followed by hydroboration. nih.gov This polymer-supported reagent exhibits similar regioselectivity to its solution-phase counterpart in the hydroboration of olefins, offering the advantage of simplified purification. nih.gov

Furthermore, 9-BBN has been incorporated into bifunctional catalysts for the copolymerization of CO₂ with epoxides, leading to the formation of polycarbonates. rsc.org In these systems, the boron center acts as a Lewis acid to activate the epoxide monomer. Additionally, novel polymer electrolytes with high lithium-ion transference numbers have been prepared by reacting 9-BBN with poly(propylene oxide). oup.comresearchgate.net The boron atoms in the resulting polymer act as anion traps, enhancing the mobility of the lithium cations. oup.comresearchgate.net 9-BBN has also been used in the synthesis of aryl/alkyl building blocks for dendrimers and hyperbranched polymers via Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.com

Dehydrocoupling Polymerization Utilizing Lithium 9-BBN Hydride

Dehydrocoupling polymerization is a powerful method for the synthesis of polymers, proceeding through the formation of a covalent bond between two monomers with the concomitant elimination of a small molecule, typically hydrogen gas. Lithium 9-borabicyclo[3.3.1]nonane hydride (Lithium 9-BBN hydride) has emerged as a valuable reagent in this field, particularly for the creation of organoboron polymers. The reaction leverages the reactivity of the boron-hydride (B-H) bond in the 9-BBN moiety.

In a characteristic dehydrocoupling polymerization, Lithium 9-BBN hydride is reacted with a di-functional monomer, such as a diol. The process involves the reaction between the B-H bond of the hydride and the hydroxyl (O-H) groups of the diol, leading to the formation of a B-O bond and the release of hydrogen gas. This step-growth polymerization process results in a polymer chain with repeating borate units.

A notable example is the synthesis of a zwitterionic polymer through the dehydrocoupling polymerization of Lithium 9-BBN hydride with an imidazolium-based diol, 1,3-dihydroxyethylimidazolium bromide. d-nb.info In this reaction, the Lithium 9-BBN hydride solution is slowly added to the diol monomer under an inert atmosphere. d-nb.info The mixture is then stirred at room temperature to allow the polymerization to proceed. d-nb.info The resulting polymer incorporates the borate structure into its backbone, creating a zwitterionic material where the anion (borate) and cation (imidazolium) are covalently linked within the polymer chain. d-nb.infoscispace.com The general scheme for this type of polymerization can be represented as follows:

n Li[H-B(9-BBN)] + n HO-R-OH → [-O-R-O-B(9-BBN)-]n + n H₂ + n Li⁺

This method allows for the synthesis of polymers with unique architectures and properties, directly incorporating the Lewis acidic boron center into the polymer backbone. The properties of the final polymer, such as its molecular weight and thermal characteristics, can be influenced by the reaction conditions and the nature of the diol monomer.

| Monomer | Reagent | Resulting Polymer Structure | Key Feature |

| 1,3-Dihydroxyethylimidazolium bromide | Lithium 9-BBN hydride | Zwitterionic polymer with borate units | Covalent linkage of anion and cation in the polymer chain d-nb.infoscispace.com |

Synthesis of Ion Conductive Polymer Electrolytes

A significant application of the dehydrocoupling polymerization involving Lithium 9-BBN hydride is the synthesis of ion conductive polymer electrolytes. d-nb.info These materials are of great interest for applications in electrochemical devices, such as solid-state lithium-ion batteries, where they can replace traditional liquid electrolytes, offering potential improvements in safety and stability. diva-portal.org

The synthesis of these electrolytes often begins with the dehydrocoupling polymerization described previously. For instance, the reaction between Lithium 9-BBN hydride and 1,3-dihydroxyethylimidazolium bromide yields a zwitterionic polymer containing lithium borate units. d-nb.info This polymer itself can exhibit ionic conductivity.

To further enhance the ionic conductivity, a subsequent anion exchange reaction is often performed. d-nb.inforesearchgate.net In this step, the bromide counter-ion from the original imidazolium (B1220033) monomer is exchanged with a more mobile and weakly coordinating anion, such as bis(trifluoromethylsulfonyl)imide (TFSI⁻). This is typically achieved by treating the polymer with a lithium salt of the desired anion, like lithium bis(trifluoromethylsulfonyl)imide (LiTFSI). d-nb.inforesearchgate.net The exchange facilitates greater ion dissociation and mobility within the polymer matrix, which is crucial for high ionic conductivity.

The resulting material is a single-ion conducting polymer electrolyte. In these systems, the anionic borate groups are fixed to the polymer backbone, meaning that charge transport is primarily due to the movement of the lithium cations. This is advantageous as it leads to a high lithium transference number, which can improve battery performance and suppress the formation of dendrites. researchgate.net

Research has shown that a zwitterionic polymer electrolyte prepared from Lithium 9-BBN hydride and 1,3-dihydroxyethylimidazolium bromide, after anion exchange with LiTFSI, can achieve an ionic conductivity of 3.4 x 10⁻⁶ S/cm at 50 °C. d-nb.info While this conductivity is moderate, the study demonstrates a valuable approach to creating relatively rigid zwitterionic polymer electrolytes with good ionic liquid character and dissociable lithium salt structures. d-nb.info The properties of these polymer electrolytes are summarized in the table below.

| Polymer System | Synthesis Method | Post-Modification | Ionic Conductivity | Glass Transition Temperature (Tg) |

| Poly(zwitterionic borate) | Dehydrocoupling of Lithium 9-BBN hydride and 1,3-dihydroxyethylimidazolium bromide d-nb.info | Anion exchange with LiTFSI d-nb.info | 3.4 x 10⁻⁶ S/cm at 50 °C d-nb.info | -6 °C d-nb.info |

Emerging Research Directions and Perspectives on Lithium 9 Borabicyclo 3.3.1 Nonane Hydride Chemistry

Synergistic Reactivity in Bimetallic or Multi-component Systems

The combination of Lithium 9-BBN hydride with other metals in bimetallic or multi-component systems is a burgeoning area of research, aiming to unlock novel reactivity and enhance catalytic efficiency. The interaction between different metal centers can lead to cooperative effects, where one metal activates the substrate and the other facilitates the hydride transfer, leading to transformations not achievable with a single metallic agent.

Recent studies have explored the reactivity of bimetallic systems containing lithium and other metals like calcium, magnesium, and transition metals. For instance, the combination of lithium and calcium has been investigated in the context of hydroboration reactions. researchgate.net While not always leading to straightforward catalytic cycles, these studies provide valuable insights into the complex interplay between the different metal components and the borane (B79455). researchgate.net The formation of mixed-metal hydride species can significantly alter the reactivity and selectivity of the reduction process.

Furthermore, the use of 9-BBN in conjunction with transition metal catalysts has been a fruitful area of research for decades. rsc.org The initial discovery by Männig and Nöth on transition metal-catalyzed hydroboration has paved the way for numerous advancements, including the development of more active and selective catalysts. rsc.org These systems often involve the formation of a transition metal hydride as a key intermediate, which then participates in the catalytic cycle. rsc.org The choice of the transition metal, ligands, and the boron source, such as 9-BBN, can be fine-tuned to achieve specific transformations with high efficiency and selectivity. rsc.org

The synergistic effects in these multi-component systems are often rationalized by considering the Lewis acidity of the different metal centers and the hydride donor ability of the boron reagent. Computational studies have been instrumental in elucidating the mechanisms of these complex reactions, providing a deeper understanding of the cooperative interactions at play. acs.org

Table 1: Examples of Bimetallic or Multi-component Systems Involving 9-BBN Derivatives

| Metal 1 | Metal 2/Component | Reaction Type | Key Observation | Reference |

|---|---|---|---|---|

| Lithium | Calcium | Hydroboration | Complex reactivity, formation of mixed-metal species. | researchgate.net |

| Lithium | Magnesium | Hydroboration | Pre-equilibria between magnesium hydride and borohydride (B1222165) intermediates dictate reactivity. | researchgate.net |

| Palladium | 9-MeO-9-BBN | Cross-Coupling | Borinate complexes act as nucleophiles, avoiding the need for an external base. | researchgate.net |

Green Chemistry Approaches and Sustainable Synthesis with Boron Hydrides

The principles of green chemistry are increasingly influencing the design of synthetic methodologies, and the use of boron hydrides is no exception. Research in this area focuses on developing more sustainable routes to synthesize boron hydrides and utilizing them in environmentally benign reaction conditions.

A significant challenge in boron chemistry is the energy-intensive processes traditionally used for the synthesis of hydroboranes. cea.fracs.org Current industrial methods often rely on high temperatures and the use of alkali metals, which have a high energy cost. cea.fr To address this, researchers are exploring new synthetic routes that operate under milder conditions. One promising approach involves the hydrogenolysis of chlorinated boron precursors at ambient temperature and moderate hydrogen pressure. cea.fr This method offers a more sustainable pathway for the regeneration of boron hydrides, which is crucial for their application in areas like hydrogen storage. cea.fr

In the context of reactions utilizing Lithium 9-BBN hydride, green chemistry principles are being applied by exploring solvent-free conditions and the use of more environmentally friendly catalysts. For example, the use of lithium compounds as catalysts for hydroboration aligns with green chemistry goals due to the abundance and low cost of lithium. researchgate.net Furthermore, developing catalytic systems that are recyclable and operate with high atom economy are key objectives. rsc.org

The use of boron-based materials extends to sustainable energy technologies, such as next-generation batteries and hydrogen storage systems. dergipark.org.tr Boron hydrides are attractive for these applications due to their high energy densities. cea.frdergipark.org.tr The development of efficient and sustainable methods for the synthesis and regeneration of these materials is a critical area of ongoing research. cea.fr

Table 2: Green Chemistry Considerations in Boron Hydride Chemistry

| Green Chemistry Principle | Application in Boron Hydride Chemistry | Example/Benefit | Reference |

|---|---|---|---|

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. | Catalytic hydroboration reactions where the catalyst is regenerated and reused. | researchgate.net |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of hazardous solvents. | Performing reactions in neat conditions or using greener solvents. | researchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Developing new synthetic routes for boron hydrides that operate under mild conditions. | cea.fr |

| Use of Renewable Feedstocks | Using starting materials derived from renewable sources. | Research into bio-based anode materials for lithium-ion batteries. | rsc.org |

| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. | Transition metal-catalyzed hydroborations with low catalyst loadings. | rsc.org |

Expanding Substrate Scope and Achieving Novel Transformations

A major driving force in the research of Lithium 9-BBN hydride is the continuous effort to expand its substrate scope and discover novel chemical transformations. While 9-BBN is well-known for its high regioselectivity in the hydroboration of alkenes and its chemoselective reduction of certain functional groups, researchers are constantly pushing the boundaries of its reactivity. orgsyn.orgwordpress.com

Recent studies have demonstrated the utility of 9-BBN in the reduction of a wider range of functional groups than previously established. For example, it has been shown to be effective for the chemoselective reduction of N-alkyl lactams to the corresponding cyclic amines, a transformation that is often challenging with other reducing agents. semanticscholar.orgorganic-chemistry.org This method is particularly valuable as it tolerates the presence of other reducible functional groups like esters. semanticscholar.orgorganic-chemistry.org

The development of new catalytic systems has also been instrumental in expanding the substrate scope of reactions involving 9-BBN. For instance, the use of transition metal catalysts has enabled the hydroboration of substrates that are typically unreactive under uncatalyzed conditions. rsc.org This includes the hydroboration of nitriles and other challenging functional groups. rsc.org

Furthermore, the unique reactivity of 9-BBN derivatives is being harnessed to achieve novel synthetic transformations. The "9-MeO-9-BBN variant" of the Suzuki cross-coupling reaction is a prime example. researchgate.net In this methodology, a polar organometallic reagent is intercepted with 9-methoxy-9-borabicyclo[3.3.1]nonane (9-MeO-9-BBN) to form a borinate complex, which then acts as the nucleophilic partner in the cross-coupling reaction without the need for an external base. researchgate.net This approach has significantly extended the scope of Suzuki couplings, particularly for sp-sp2 and sp3-sp2 bond formations. researchgate.net

Table 3: Selected Examples of Expanded Substrate Scope and Novel Transformations with 9-BBN

| Substrate/Functional Group | Transformation | Reagent/Catalyst System | Key Advantage | Reference |

|---|---|---|---|---|

| N-Alkyl Lactams | Reduction to Cyclic Amines | 9-BBN | Chemoselective reduction in the presence of esters. | semanticscholar.orgorganic-chemistry.org |

| Nitriles | Monohydroboration | 9-BBN / Ruthenium catalyst | Efficient addition of one equivalent of borane. | rsc.org |

| Aryl and Alkenyl Halides | Suzuki Cross-Coupling | 9-MeO-9-BBN / Palladium catalyst | Base-free cross-coupling, expanded scope. | researchgate.net |

| Conjugated Enones | Reduction to Allylic Alcohols | 9-BBN-H | Selective 1,2-reduction. | wordpress.com |

Advanced Computational Modeling for Reaction Prediction and Design

Advanced computational modeling has become an indispensable tool for understanding and predicting the reactivity of chemical systems, and the chemistry of Lithium 9-BBN hydride is no exception. Density Functional Theory (DFT) calculations and other quantum chemistry methods are increasingly being used to elucidate reaction mechanisms, predict product selectivity, and design new and improved catalysts and reagents. nih.govnii.ac.jpresearchgate.net

Computational studies have provided crucial insights into the mechanisms of reactions involving 9-BBN. For example, in the context of hydroboration reactions, calculations have been used to determine the structures of transition states and intermediates, helping to explain the observed regioselectivity and stereoselectivity. nih.gov These studies have also been used to investigate the role of the solvent and other additives in influencing the reaction outcome. nih.gov

In the area of synergistic reactivity, computational modeling is essential for unraveling the complex interactions in bimetallic and multi-component systems. acs.org By calculating the energies of different reaction pathways, researchers can identify the most likely mechanism and understand how the different metal centers cooperate to facilitate the transformation. For instance, computational studies on copper-catalyzed reductions have suggested a hydride-shuttle mechanism where the metal acts as a spectator. rsc.org

Furthermore, computational methods are being used to predict the reactivity of new substrates and to design novel transformations. By calculating properties such as hydride affinities and Lewis acidities, researchers can screen potential reagents and substrates in silico before attempting them in the laboratory. nii.ac.jp This approach can significantly accelerate the discovery of new reactions and catalysts. For example, computational studies have been used to explore the reduction of CO2 by group-13 hydrides, providing insights into the thermodynamics of the process. nii.ac.jp

The synergy between experimental and computational chemistry is a powerful approach for advancing the field of boron hydride chemistry. researchgate.netacs.org Experimental observations can be rationalized and explained by computational models, while computational predictions can guide the design of new experiments. This integrated approach is expected to play an increasingly important role in the future development of Lithium 9-BBN hydride chemistry.

Table 4: Applications of Computational Modeling in 9-BBN Hydride Chemistry

| Application | Computational Method | Information Gained | Reference |

|---|---|---|---|

| Mechanism Elucidation | DFT Calculations | Transition state structures, reaction pathways, role of solvent. | nih.govresearchgate.net |

| Reactivity Prediction | Hydride Affinity Calculations | Intrinsic reactivity of hydrides as Lewis acids and hydride donors. | nii.ac.jp |

| Catalyst Design | DFT Calculations | Understanding ligand effects, predicting catalyst activity. | rsc.org |

| Understanding Synergistic Effects | DFT Calculations | Elucidating cooperative interactions in bimetallic systems. | acs.org |

| Thermodynamic Feasibility | Gibbs Free Energy Calculations | Predicting the spontaneity of a reaction. | acs.org |

Q & A

Q. What guidelines ensure experimental reproducibility for 9-BBN reactions in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.